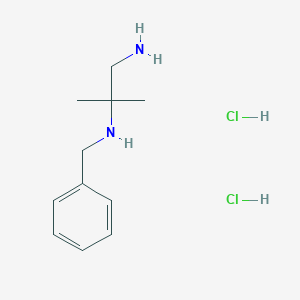
(1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium dichloride
Overview
Description
“(1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium dichloride” is also known as Benzalkonium chloride (BZK, BKC, BAK, BAC), or alkyldimethylbenzylammonium chloride (ADBAC). It is an organic salt classified as a quaternary ammonium compound . ADBACs have three main categories of use: as a biocide, a cationic surfactant, and a phase transfer agent .
Scientific Research Applications
Catalysis and Reaction Mechanisms
- A study by Migita et al. (1982) found that in the presence of dichloro-bis(benzonitrile)palladium, azidoformate reacts with various unsaturated ethers to yield specific chemical compounds. This includes a reaction with 1-methyl-2-propenyl ether, demonstrating a methyl migration process (Migita et al., 1982).
Synthesis of Novel Compounds
- Kostyanovskii et al. (2015) synthesized a new bicyclic aziridino lactone from methyl 2,3-dibromopropionate and 2-amino-2-methylpropane-1,3-diol, leading to the creation of a bicyclic lactone (Kostyanovskii et al., 2015).
Microcrystal Test Studies
- Research by Wood and Lalancette (2013) delved into the microcrystal tests of related phenethylamines, exploring the structures formed in reactions with gold(III) chloride. This study contributes significantly to understanding the microcrystal tests for drugs (Wood & Lalancette, 2013).
Reactivity and Compound Formation
- Attanasi et al. (1993) discovered that 1-amino- and 1,2-diamino-pyrrole derivatives can be obtained by reacting conjugated azoalkenes with ketones and cyanides. This process highlights the reactivity and potential for creating new compounds (Attanasi et al., 1993).
Chemical Stability and Interactions
- Poverenov et al. (2013) studied benzyl cations stabilized by metal complexation, investigating the stability and electronic structure of coordinated benzyl molecules. This research provides insights into the behavior of these reactive compounds under various conditions (Poverenov et al., 2013).
properties
IUPAC Name |
2-N-benzyl-2-methylpropane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-11(2,9-12)13-8-10-6-4-3-5-7-10;;/h3-7,13H,8-9,12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGVBNNHRZVBST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)NCC1=CC=CC=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium dichloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B1400133.png)
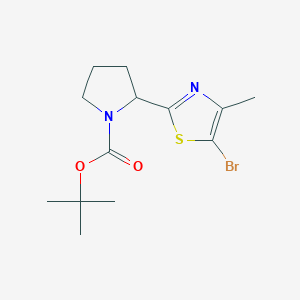
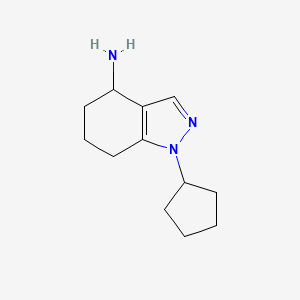
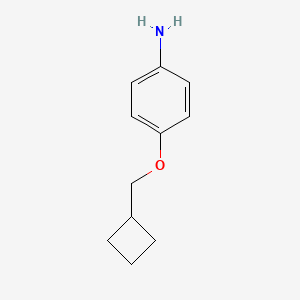

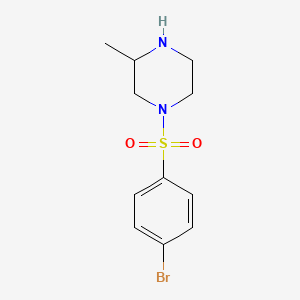
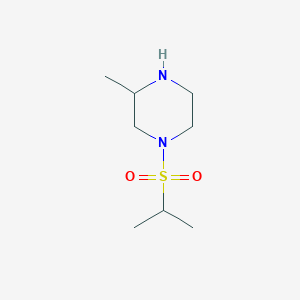
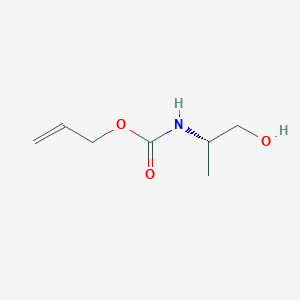
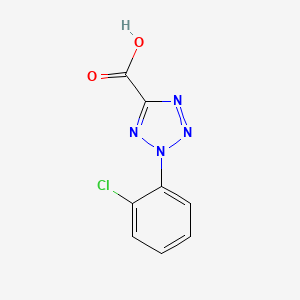
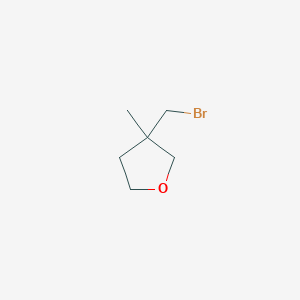
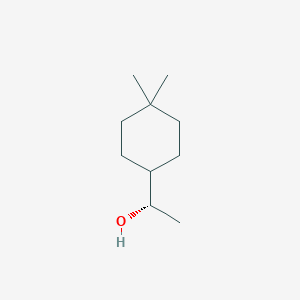
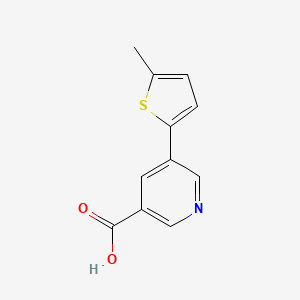
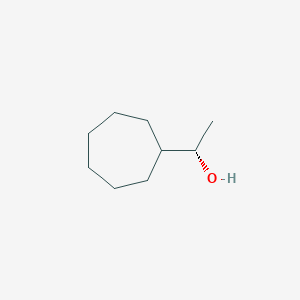
![(3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one](/img/structure/B1400155.png)